Cas no 80778-47-8 (Benzene, 1-iodo-2-(methoxymethoxy)-)
Benzene, 1-iodo-2-(methoxymethoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1-iodo-2-(methoxymethoxy)-
- 1-iodo-2-(methoxymethoxy)benzene
- 1-iodo-2-methoxymethoxybenzene
- 2-(methoxymethoxy)iodobenzene
- 2-iodo-1-methoxymethoxy-benzene
- 2-Methoxymethyloxy-1-iodobenzene
- Benzene,1-iodo-2-(methoxymethoxy)
- methoxymethyl 2-iodophenyl ether
- DTXSID30471825
- KGARCSYHUWHUMQ-UHFFFAOYSA-N
- E91331
- MFCD17013762
- A1-05121
- 80778-47-8
- 2-methoxymethyloxyiodobenzene
- CS-0363836
- FT-0723477
- SY345221
- AKOS009391735
- SCHEMBL2292458
- 1-iodo-2-methoxymethoxy-benzene
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- MDL: MFCD17013762
- Inchi: 1S/C8H9IO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3
- InChI Key: KGARCSYHUWHUMQ-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1OCOC
Computed Properties
- Exact Mass: 263.96500
- Monoisotopic Mass: 263.96473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46000
- LogP: 2.27390
Benzene, 1-iodo-2-(methoxymethoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574991-500 mg |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 500MG |
€143.80 | 2023-04-13 | ||
| abcr | AB574991-1 g |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 1g |
€177.20 | 2023-04-13 | ||
| abcr | AB574991-5 g |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 5g |
€506.30 | 2023-04-13 | ||
| abcr | AB574991-10 g |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 10g |
€825.90 | 2023-04-13 | ||
| abcr | AB574991-500mg |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 500mg |
€143.80 | 2023-08-31 | ||
| abcr | AB574991-1g |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 1g |
€203.30 | 2025-04-16 | ||
| abcr | AB574991-5g |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 5g |
€593.90 | 2025-04-16 | ||
| abcr | AB574991-10g |
1-Iodo-2-(methoxymethoxy)benzene; . |
80778-47-8 | 10g |
€971.10 | 2025-04-16 | ||
| Aaron | AR005JY0-1g |
Benzene, 1-iodo-2-(methoxymethoxy)- |
80778-47-8 | 95% | 1g |
$181.00 | 2025-02-12 | |
| Aaron | AR005JY0-5g |
Benzene, 1-iodo-2-(methoxymethoxy)- |
80778-47-8 | 95% | 5g |
$542.00 | 2025-02-12 |
Benzene, 1-iodo-2-(methoxymethoxy)- Suppliers
Benzene, 1-iodo-2-(methoxymethoxy)- Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Benzene, 1-iodo-2-(methoxymethoxy)-
Benzene, 1-iodo-2-(methoxymethoxy)- (CAS No. 80778-47-8): A Versatile Intermediate in Modern Chemical Synthesis
Benzene, 1-iodo-2-(methoxymethoxy)-, identified by its Chemical Abstracts Service number (CAS No. 80778-47-8), is a significant intermediate in the realm of organic synthesis. This compound, featuring a unique structural motif with an iodine substituent at the 1-position and a methoxymethoxy group at the 2-position, has garnered attention due to its utility in constructing complex molecular architectures. The presence of both iodine and ether functionalities makes it a valuable building block for pharmaceuticals, agrochemicals, and materials science applications.
The synthesis of Benzene, 1-iodo-2-(methoxymethoxy)- typically involves the selective functionalization of benzene derivatives. The iodination process at the 1-position is critical, as it introduces a reactive handle for further transformations. Subsequent methoxymethoxylation at the 2-position enhances the compound's solubility and reactivity, making it more amenable to various coupling reactions such as Suzuki-Miyaura cross-coupling, Stille coupling, and Heck reaction. These transformations are pivotal in the development of novel heterocyclic compounds and biologically active molecules.
In recent years, Benzene, 1-iodo-2-(methoxymethoxy)- has been employed in the synthesis of targeted therapeutics. For instance, researchers have leveraged its structural features to develop inhibitors of key enzymes involved in cancer metabolism. The iodine atom serves as a versatile anchor for palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores. Additionally, the methoxymethoxy group can be oxidized or reduced to introduce further functional diversity, facilitating the creation of drug candidates with enhanced binding affinity and selectivity.
The pharmaceutical industry has also explored Benzene, 1-iodo-2-(methoxymethoxy)- as a precursor for antiviral and antibacterial agents. Its ability to undergo sequential functionalization allows for the rapid assembly of complex scaffolds that mimic natural products known for their therapeutic properties. By integrating this intermediate into drug discovery pipelines, chemists can accelerate the identification of novel compounds with improved pharmacokinetic profiles. This approach aligns with the growing demand for sustainable and efficient synthetic methodologies in medicinal chemistry.
Beyond pharmaceutical applications, Benzene, 1-iodo-2-(methoxymethoxy)- finds utility in materials science. Its incorporation into polymer precursors can yield materials with tailored electronic and optical properties. For example, conjugated polymers functionalized with this intermediate exhibit enhanced charge transport capabilities, making them suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices. The versatility of this compound underscores its importance as a cross-disciplinary tool in modern chemical research.
The synthetic strategies employed in the preparation of Benzene, 1-iodo-2-(methoxymethoxy)- reflect advancements in green chemistry principles. Recent studies have demonstrated the use of catalytic systems that minimize waste and energy consumption while maintaining high yields. These innovations are essential for addressing environmental concerns associated with traditional synthetic routes. By adopting such sustainable practices, researchers can ensure that the production of this valuable intermediate remains viable on both academic and industrial scales.
Future research directions may focus on expanding the scope of transformations applicable to Benzene, 1-iodo-2-(methoxymethoxy)- through novel catalytic systems or asymmetric methodologies. The development of enantioselective synthetic routes could unlock new opportunities for chiral drug discovery and materials engineering. Additionally, exploring its reactivity under photocatalytic conditions may open doors to innovative synthetic pathways that harness renewable energy sources.
In conclusion,Benzene, 1-iodo-2-(methoxymethoxy)- (CAS No. 80778-47-8) represents a cornerstone in contemporary chemical synthesis. Its unique structural features and reactivity profile make it indispensable for constructing complex molecules across multiple disciplines. As research continues to evolve,this compound will undoubtedly play a pivotal role in shaping the future of organic chemistry and its applications in medicine、materials science,and beyond.
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